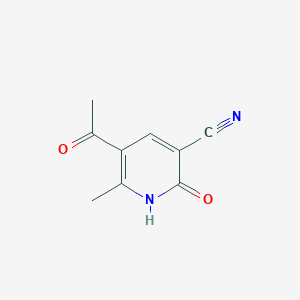

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Vue d'ensemble

Description

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-hydroxy-6-methylnicotinonitrile with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is pivotal as an intermediate in synthesizing several pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique chemical structure allows it to enhance the efficacy and specificity of drug formulations targeting various receptors and pathways.

Case Studies in Pharmaceutical Applications

- Neurological Disorders: Research indicates that derivatives of this compound can function as g-secretase inhibitors, which are crucial in developing treatments for Alzheimer's disease .

- Receptor Modulation: It has been explored for its potential as an antagonist for human vanilloid receptor 1 and adenosine A1 receptor, contributing to pain management and other therapeutic areas .

Agricultural Chemicals

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is utilized in formulating agrochemicals. Its properties contribute to effective pest control solutions and improved crop protection strategies.

Impact on Agricultural Yield

- The compound's efficacy as a pesticide has been documented, showcasing improvements in crop yield and health when integrated into agricultural practices .

Material Science

In material science, this compound is investigated for its potential applications in developing novel materials such as polymers and coatings. These materials exhibit enhanced durability and chemical resistance.

Research Insights

- Studies have shown that incorporating this compound into polymer matrices can significantly improve the mechanical properties and longevity of the materials .

Biochemical Research

Researchers utilize this compound in various biochemical studies focusing on enzyme inhibition and metabolic pathways.

Key Findings

- The compound has been instrumental in elucidating metabolic pathways related to certain diseases, providing insights into enzyme interactions and inhibition mechanisms .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying related compounds across different samples. Its stability and well-characterized properties make it an ideal reference material.

Applications in Analytical Methods

- The use of this compound in chromatography has facilitated accurate measurements of concentrations in complex mixtures, enhancing the reliability of analytical results .

Summary Table of Applications

| Application Area | Key Uses/Findings |

|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs; g-secretase inhibitors |

| Agricultural Chemicals | Effective pesticide formulation; enhanced crop yield |

| Material Science | Development of durable polymers and coatings |

| Biochemical Research | Studies on enzyme inhibition; metabolic pathway elucidation |

| Analytical Chemistry | Standard for quantification; reliable analytical results |

Mécanisme D'action

The mechanism of action of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

- 2-Hydroxy-6-methylnicotinonitrile

- 5-Acetyl-2-hydroxy-3-methylnicotinonitrile

- 5-Acetyl-2-hydroxy-6-ethylnicotinonitrile

These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.

Activité Biologique

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (often abbreviated as AMO) is a compound of significant interest in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its applications in pharmaceutical development, biochemical research, and potential therapeutic uses.

- Molecular Formula : C₉H₉N₂O₂

- Molecular Weight : 179.17 g/mol

- CAS Number : 52600-60-9

1. Neuroprotective Effects

Research has highlighted the neuroprotective properties of AMO. It has been shown to protect neuroblastoma cells against calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases. A study demonstrated that AMO derivatives could block calcium entry after depolarization, offering potential for treating conditions such as ischemia and other neurological disorders .

2. Antimicrobial Activity

AMO exhibits significant antimicrobial properties against various bacterial strains. For instance, compounds derived from AMO showed effective antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

3. Antioxidant Activity

AMO's derivatives have been evaluated for their antioxidant capabilities, particularly against reactive oxygen species (ROS). Some derivatives demonstrated higher antioxidant activity than ascorbic acid, indicating their potential in preventing oxidative stress-related damage in cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of AMO typically involves multicomponent reactions that yield various derivatives with modified biological activities. The structure-activity relationship studies indicate that specific substitutions on the pyridine ring significantly affect the compound's biological efficacy. For example, variations in the substituent groups can enhance or diminish antibacterial and antioxidant activities .

Case Study 1: Neuroprotection

In a controlled study involving neuroblastoma cells subjected to oxidative stress, AMO derivatives were shown to significantly reduce cell death compared to untreated controls. The protective mechanism was attributed to the modulation of calcium ion influx and the enhancement of cellular antioxidant defenses .

Case Study 2: Antimicrobial Efficacy

A series of AMO derivatives were tested against clinical isolates of bacteria. The results indicated that specific modifications led to improved antibacterial activity, particularly against Gram-positive bacteria. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .

Propriétés

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHCKZKXAHIRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377552 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-53-0 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-hydroxy-6-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.